![molecular formula C12H15N3O B14565619 2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- CAS No. 61324-70-7](/img/structure/B14565619.png)
2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl-
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Overview
Description
2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- is a heterocyclic compound that belongs to the pyrrolone family. Pyrrolones are known for their versatile biological activities and are used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- can be achieved through several methods. One common approach involves the condensation of amino acid esters, amino alcohols, and chiral amines via photooxygenation . Another method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another pyrrolone derivative with similar biological activities.
1-(2-Amino-ethyl)-pyrrole-2,5-dione hydrochloride: A related compound with applications in medicinal chemistry.
2,5-Dimethylpyrrole: Used as an amino-protecting group in organic synthesis.
Uniqueness
2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61324-70-7 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-(2-aminoethylimino)-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15N3O/c13-6-7-14-12-10(8-11(16)15-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15,16) |
InChI Key |
SJYWHHUUNIGPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NCCN)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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